molecular formula C12H15NO B2685953 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile CAS No. 91639-96-2

2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile

Cat. No.: B2685953
CAS No.: 91639-96-2
M. Wt: 189.258
InChI Key: IDVNRVASEIMNBY-UHFFFAOYSA-N
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Description

2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile ( 91639-96-2) is a high-purity organic compound of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol, features a unique α-hydroxy nitrile functional group attached to a para-tert-butylphenyl ring . This structure makes it a valuable bifunctional synthetic intermediate. The nitrile group can be readily transformed into other functionalities, such as carboxylic acids, amides, or amines, while the hydroxyl group allows for further derivatization, including etherification or esterification. This versatility is crucial in drug discovery for the synthesis and exploration of complex target molecules. Researchers utilize this compound in the design and development of novel active pharmaceutical ingredients, particularly as a key building block for compounds like reversible covalent Bruton's tyrosine kinase (BTK) inhibitors . These inhibitors represent a promising therapeutic approach for treating various B-cell malignancies and autoimmune disorders. The tert-butylphenyl moiety can contribute to the lipophilicity and metabolic stability of the resulting drug candidates. As a specialty chemical, it is supplied to exacting standards for use in laboratory-scale synthesis. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment in a well-ventilated laboratory setting .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-tert-butylphenyl)-2-hydroxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVNRVASEIMNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile typically involves the reaction of 4-tert-butylbenzaldehyde with cyanide sources under controlled conditions. One common method includes the use of sodium cyanide or potassium cyanide in the presence of a suitable solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2-(4-(Tert-butyl)phenyl)-2-oxoacetonitrile.

    Reduction: Formation of 2-(4-(Tert-butyl)phenyl)-2-aminoacetonitrile.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile exhibits notable antioxidant properties. It has been shown to significantly reduce oxidative stress markers in vitro, suggesting its potential use in therapeutic applications aimed at combating oxidative stress-related diseases.

Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it can be utilized in the preparation of hydroxyphenylacetonitriles, which are known to be precursors for several therapeutic agents . The ability to synthesize derivatives efficiently makes it valuable for developing new drugs targeting different biological pathways.

Materials Science

Polymer Synthesis
In materials science, this compound can be used to create functionalized polymers. Its structure allows it to act as a building block for synthesizing polymers with specific properties, such as improved thermal stability and chemical resistance. These polymers have applications in coatings, adhesives, and sealants .

Supramolecular Chemistry
The compound can also be integrated into supramolecular architectures due to its ability to form hydrogen bonds and π-π interactions. This feature is particularly useful in creating advanced materials with tailored functionalities for sensors and drug delivery systems .

Chemical Synthesis

Reagent in Organic Reactions
As a nitrile compound, this compound can participate in various organic reactions, including nucleophilic additions and cycloadditions. Its reactivity profile makes it a versatile reagent for synthesizing complex organic molecules .

Case Studies and Research Findings

StudyFindings
Antioxidant Properties Demonstrated significant reduction of oxidative stress markers in vitro. Potential therapeutic applications for oxidative stress-related diseases.
Synthesis of Hydroxyphenylacetonitriles Used as an intermediate in the preparation of various pharmaceuticals, enhancing drug development efficiency .
Polymer Applications Contributed to the synthesis of functionalized polymers with improved properties for industrial applications .

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the nitrile group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reactivity Insights
2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile C12H15NO2 217.3 (calc.) tert-butyl, hydroxyacetonitrile High lipophilicity, dual reactive sites
2-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]acetonitrile C15H16N2S 256.37 Thiazole ring, tert-butyl Enhanced π-π interactions
2-(2-(Benzyloxy)phenyl)-2-hydroxyacetonitrile C15H13NO2 239.27 Benzyloxy, hydroxyacetonitrile Lower steric hindrance
4-TERT-BUTYL-2-NITRO PHENOL C10H13NO3 195.22 tert-butyl, nitro Electron-withdrawing effects

Table 2: Hazard Profiles

Compound Name GHS Hazards Key Precautions
4-(tert-Butyl)-2-(2-cyanopropan-2-yl)phenyl methyl carbonate Acute toxicity, skin/eye irritation Use PPE, avoid inhalation
This compound Likely similar to nitrile compounds Assume gloves, eye protection, ventilation

Biological Activity

2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H17NO
  • Molecular Weight : 219.29 g/mol

The synthesis typically involves the reaction of tert-butyl phenol with acetonitrile under controlled conditions, often utilizing catalysts to enhance yield and purity. The process can be optimized for industrial applications, focusing on cost-effectiveness and scalability.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit strong antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. This property is particularly significant in the context of chronic diseases where oxidative damage is prevalent.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit cytochrome P450 enzymes, which are involved in drug metabolism and the activation of procarcinogens. This inhibition can lead to reduced carcinogenic effects from various environmental toxins.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. These effects could be mediated through the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Studies

StudyFindings
Study on Antioxidant Activity Demonstrated that the compound significantly reduces oxidative stress markers in vitro, suggesting potential for use in neuroprotective therapies .
Enzyme Inhibition Research Showed effective inhibition of CYP enzymes, which could lower the risk of cancer development from environmental carcinogens .
Anti-inflammatory Study Found that the compound reduced levels of TNF-alpha and IL-6 in cell cultures, indicating a possible therapeutic role in inflammatory conditions .

The biological activity of this compound is believed to involve several mechanisms:

  • Antioxidant Defense : It scavenges free radicals, thereby preventing cellular damage.
  • Enzyme Interaction : The compound may form non-covalent interactions with enzymes such as cytochrome P450, altering their activity and reducing the activation of harmful substances.
  • Cytokine Modulation : By inhibiting specific signaling pathways, it can reduce the production of inflammatory mediators.

Q & A

Basic Question: What synthetic strategies are recommended for preparing 2-(4-(tert-butyl)phenyl)-2-hydroxyacetonitrile with high yield and purity?

Methodological Answer:
The synthesis of this compound can be optimized via nucleophilic substitution or cyanohydrin formation. For example, a tert-butyl-substituted benzaldehyde precursor could react with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst (e.g., ZnI₂) to form the cyanohydrin intermediate. Subsequent purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures high purity. Reaction conditions (e.g., solvent polarity, temperature) should be tailored to minimize side reactions like over-cyanation or tert-butyl group cleavage. Structural analogs in the evidence highlight the use of acetonitrile derivatives in multi-step syntheses involving tert-butyl-protected intermediates .

Basic Question: What analytical techniques are critical for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the presence of the tert-butyl group (δ ~1.3 ppm for 9H singlet) and hydroxyacetonitrile moiety (δ ~4.5-5.0 ppm for the hydroxyl proton, split due to coupling with adjacent nitrile).
  • X-ray Crystallography: Single-crystal X-ray diffraction (as in ) resolves stereochemistry and bond angles, particularly for verifying the spatial arrangement of the hydroxy and nitrile groups.
  • High-Resolution Mass Spectrometry (HRMS): Exact mass determination (e.g., using electrospray ionization) validates molecular formula (C₁₂H₁₅NO₂), with reference to exact mass data in .

Advanced Question: How can enantiomeric resolution be achieved for the stereogenic center in this compound?

Methodological Answer:
Chiral chromatography using polysaccharide-based columns (e.g., Chiralpak® IA or IB) with hexane/isopropanol mobile phases is effective. Alternatively, diastereomeric salt formation with chiral resolving agents (e.g., (R)- or (S)-1-phenylethylamine) can separate enantiomers. Kinetic resolution via enzyme-catalyzed reactions (e.g., lipases in organic solvents) may also be explored. ’s synthesis of bis(acetonitrile) derivatives underscores the importance of chiral auxiliaries in asymmetric synthesis .

Advanced Question: What computational approaches model the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) predict activation energies and transition states for reactions like nitrile hydrolysis or tert-butyl deprotection. Molecular dynamics simulations can assess solvent effects on reaction pathways. ’s exact mass data supports computational validation of molecular stability and fragmentation patterns in mass spectrometry .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Storage: Inert atmosphere (argon or nitrogen) and desiccated conditions to prevent hydrolysis of the nitrile group. Avoid proximity to oxidizing agents ( highlights similar precautions for tert-butyl-nitro phenol derivatives).
  • Spill Management: Neutralize with alkaline solutions (e.g., sodium bicarbonate) and adsorb with inert materials (vermiculite) .

Advanced Question: How can the environmental impact and biodegradability of this compound be assessed?

Methodological Answer:

  • Biodegradation Studies: Use OECD 301/302 guidelines with activated sludge or soil microcosms to measure half-life under aerobic/anaerobic conditions.
  • Ecotoxicity Testing: Daphnia magna or algae growth inhibition assays (OECD 202/201) evaluate aquatic toxicity. notes the lack of ecological data for similar hydroxyacetonitriles, emphasizing the need for tailored testing .

Advanced Question: What mechanistic insights explain the stability of the tert-butyl group under acidic/basic conditions during derivatization?

Methodological Answer:
The tert-butyl group’s steric bulk and electron-donating properties hinder acid-catalyzed cleavage. Kinetic studies (e.g., monitoring by HPLC or IR spectroscopy) under varying pH conditions (e.g., HCl/NaOH in ethanol/water) reveal degradation thresholds. Computational modeling (DFT) of carbocation stability post-cleavage further elucidates reaction pathways. ’s crystallographic data supports steric protection of tert-butyl moieties in analogous structures .

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